methyl 1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate
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Overview
Description
Methyl 1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate is an organic compound that features a cyclopropane ring attached to a phenyl group, which is further substituted with a tetramethyl-1,3,2-dioxaborolan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate typically involves the following steps:
Formation of the boronic ester: The tetramethyl-1,3,2-dioxaborolan-2-yl group is introduced to the phenyl ring through a reaction with a suitable boronic acid derivative.
Cyclopropanation: The phenylboronic ester is then subjected to cyclopropanation using a suitable cyclopropane precursor under specific reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic ester group, leading to the formation of boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the ester group, converting it into alcohols or other reduced forms.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products:
Oxidation: Boronic acids or phenolic derivatives.
Reduction: Alcohols or alkanes.
Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives
Chemistry:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the formation of carbon-carbon bonds.
Catalysis: It serves as a ligand or catalyst in various organic reactions, including cross-coupling reactions.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biological studies to investigate enzyme activities or cellular processes.
Industry:
Materials Science: The compound is explored for its potential in creating new materials with specific properties, such as polymers or nanomaterials.
Analytical Chemistry: It is used in analytical techniques to detect or quantify specific substances in complex mixtures
Mechanism of Action
The mechanism by which methyl 1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The boronic ester group can form reversible covalent bonds with diols or other nucleophilic groups, making it useful in enzyme inhibition or as a molecular probe. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
- 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
- 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness: Methyl 1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate stands out due to its combination of a cyclopropane ring and a boronic ester group, which imparts unique reactivity and binding properties. This makes it particularly valuable in applications requiring high specificity and stability .
Properties
IUPAC Name |
methyl 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BO4/c1-15(2)16(3,4)22-18(21-15)13-8-6-7-12(11-13)17(9-10-17)14(19)20-5/h6-8,11H,9-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMIAPQNTQXJNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3(CC3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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